N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of compounds with structures related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide, highlighting their potential biological activities. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antitumor activities, demonstrating significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Similarly, benzothiazole and benzothiophene compounds have been synthesized and found to have potential applications in diuretic activity, showcasing the versatility of these compounds in medical research (Yar & Ansari, 2009).
Reactivity and Chemical Transformations
The reactivity and chemical transformations of compounds structurally similar to this compound have been extensively studied. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been investigated, showing its potential for electrophilic substitution reactions, which could be crucial for developing novel organic compounds (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antitubercular Activity
Compounds containing the benzothiazole moiety have been synthesized and assessed for their antimicrobial and antitubercular activities. These studies indicate that such compounds could serve as potential leads for the development of new antimicrobial agents (Samadhiya et al., 2012). The structural modifications and biological screenings are pivotal in identifying new therapeutic agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c24-18(13-9-10-16(27-13)23(25)26)22-20-17(11-5-1-3-7-14(11)28-20)19-21-12-6-2-4-8-15(12)29-19/h2,4,6,8-10H,1,3,5,7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEBZLNGKKMQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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